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Compound of Interest

Compound Name: 1-Oxa-3-azaspiro[4.4]nonan-2-one

CAS No.: 19684-59-4

Cat. No.: B1426008

Get Quote

The 1-oxa-3-azaspiro[4.4]nonan-2-one scaffold represents a class of heterocyclic compounds

with significant potential in medicinal chemistry and materials science. Its rigid, three-

dimensional spirocyclic framework offers a unique conformational landscape that is of high

interest for the design of novel therapeutic agents and functional materials. Spiro-lactams, in

particular, are recognized as valuable pharmacophores and peptidomimetics, capable of

mimicking peptide beta-turns.[1][2]

X-ray crystallography stands as the definitive method for elucidating the precise three-

dimensional atomic arrangement of such molecules.[3] It provides unequivocal data on bond

lengths, bond angles, stereochemistry, and intermolecular interactions, which are critical for

understanding structure-activity relationships (SAR) and for rational drug design.[4][5]

While a published crystal structure for 1-Oxa-3-azaspiro[4.4]nonan-2-one (CAS: 19684-59-4)

is not currently available in open literature, this guide provides a comprehensive, field-proven

protocol for its structural determination via single-crystal X-ray diffraction. We will detail the

experimental workflow from crystal growth to data analysis and compare the anticipated

structural features with those of closely related, structurally characterized spirocyclic systems.
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This comparative approach allows researchers to benchmark their results and gain deeper

insights into this important class of molecules.

Part 1: The Experimental Workflow: From Powder to
Structure
The journey from a synthesized compound to a refined crystal structure is a multi-step process

that demands precision and a foundational understanding of crystallographic principles. Each

step is critical for the success of the next, forming a self-validating system where the quality of

the outcome is directly tied to the quality of the input.

Diagram of the Experimental Workflow
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Caption: A comprehensive workflow for single-crystal X-ray crystallography.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.benchchem.com/product/b1426008/docs?utm_src=pdf-body-img#introduction-the-structural-significance-of-spirocyclic-lactams
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1426008?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step-by-Step Experimental Protocol
1. Synthesis and Purification:

Objective: To obtain a highly pure (>98%) sample of 1-Oxa-3-azaspiro[4.4]nonan-2-one.

Impurities can significantly inhibit crystallization.

Protocol: Synthesis can be approached through various established routes for spirocyclic

lactams. Following synthesis, purification via column chromatography or recrystallization is

essential. Purity should be confirmed by NMR and mass spectrometry.

Causality: The regular, repeating lattice required for diffraction can only form from a

homogenous collection of molecules. Impurities disrupt this periodicity, preventing the growth

of high-quality crystals.

2. Crystallization:

Objective: To grow well-ordered, single crystals of suitable size (typically 0.1-0.5 mm) for

diffraction.[4]

Protocol - Screening: As there is no universal crystallization method, a screening approach is

most effective.[6] Common techniques for heterocyclic compounds include:

Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., ethyl acetate,

acetonitrile) to near saturation in a small vial.[7] Cover the vial with parafilm and pierce a

few small holes with a needle to allow for slow solvent evaporation over several days.[6]

Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. This

vial is then placed inside a larger, sealed jar containing a more volatile "anti-solvent" in

which the compound is poorly soluble (e.g., hexanes). The anti-solvent vapor slowly

diffuses into the compound's solution, reducing its solubility and inducing crystallization.[8]

Solvent Layering: Carefully layer a less dense anti-solvent on top of a more dense,

concentrated solution of the compound. Crystals may form at the interface over time.

Causality: The goal of all crystallization techniques is to bring the solution to a state of

supersaturation slowly. A slow approach allows molecules to orient themselves correctly into
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a low-energy, crystalline lattice rather than crashing out as an amorphous solid.

3. Data Collection:

Objective: To obtain a complete set of high-quality diffraction data.

Protocol:

A suitable single crystal is selected under a microscope, ensuring it has sharp edges and

no visible cracks.

The crystal is mounted on a loop (e.g., a MiTeGen mount) with a cryoprotectant oil and

flash-cooled in a stream of cold nitrogen gas (typically 100 K).

The mounted crystal is placed on a goniometer head in the X-ray diffractometer.[9]

The instrument (e.g., equipped with a copper or molybdenum X-ray source and a modern

detector) rotates the crystal while exposing it to a focused beam of X-rays.[3][9]

The diffracted X-rays are recorded as a series of spots on the detector. A full dataset is

collected by rotating the crystal through a range of angles.

Causality: Flash-cooling minimizes thermal motion of the atoms, resulting in sharper

diffraction spots and higher resolution data. The rotation of the crystal is necessary to bring

different sets of lattice planes into the correct orientation to satisfy Bragg's Law and thus

produce diffraction.[4] The collection of thousands of these reflections from all orientations

provides the three-dimensional data needed to reconstruct the electron density.

4. Structure Solution and Refinement:

Objective: To convert the diffraction pattern into a chemically sensible atomic model.

Protocol:

Indexing and Integration: The positions of the diffraction spots are used to determine the

dimensions of the unit cell (the basic repeating unit of the crystal). The intensity of each

spot is then measured (integrated). This process converts the image data into a list of
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reflections (h,k,l) and their corresponding intensities, which are related to the structure

factor amplitudes.

Solving the Phase Problem: The diffraction experiment provides the intensities of the

scattered waves, but not their phases. This is the central "phase problem" of

crystallography. For small molecules, "direct methods" are typically used—statistical and

mathematical relationships between the intensities that can be used to derive initial phase

estimates.

Model Building: Using the initial phases and the measured structure factor amplitudes, an

initial electron density map is calculated via a Fourier transform.[10] This map is a 3D

representation of where electrons are located in the unit cell. An experienced

crystallographer or an automated program then fits atoms into the regions of high electron

density to build an initial molecular model.[11]

Refinement: The initial model is refined using a least-squares process. The atomic

positions and their thermal displacement parameters are adjusted to improve the

agreement between the experimentally observed diffraction pattern and the pattern

calculated from the model. This is iterated until the model converges, meaning further

adjustments do not significantly improve the fit.

Validation: The final model is rigorously checked for chemical and crystallographic sense.

The output is a Crystallographic Information File (CIF), a standard format for reporting

crystal structures.[12][13][14]

Causality: The electron density map is the direct result of the diffraction experiment.[10] The

refinement process is a mathematical optimization that seeks the best possible atomic model

to explain the experimental data, guided by known chemical principles (e.g., expected bond

lengths and angles).

Part 2: Data Analysis and Comparison with
Alternatives
Since experimental data for 1-Oxa-3-azaspiro[4.4]nonan-2-one is not available, we will

analyze the crystallographic data of representative spirocyclic compounds to establish a
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benchmark for what a researcher might expect. We will consider a spirocyclic β-lactam and an

oxaspirocyclic compound.

Comparative Crystallographic Data
The Cambridge Structural Database (CSD), maintained by the Cambridge Crystallographic

Data Centre (CCDC), is the world's repository for small-molecule organic and metal-organic

crystal structures and is an essential resource for this type of comparative analysis.[15][16][17]

Parameter
Comparator 1: A
Spirocyclic β-
Lactam[18]

Comparator 2: An
Oxaspiro
Compound[19]

Expected for 1-
Oxa-3-
azaspiro[4.4]nonan
-2-one

Formula C₁₇H₁₅NO₂S C₁₇H₁₉NO₄ C₇H₁₁NO₂

Crystal System Monoclinic Monoclinic
Likely Monoclinic or

Orthorhombic

Space Group P2₁/c P2₁/c

Common

centrosymmetric or

non-centrosymmetric

space group

a (Å) 9.23 6.26 ~6-12 Å

b (Å) 11.51 14.61 ~10-16 Å

c (Å) 14.12 16.27 ~12-18 Å

β (°) 97.5 95.97
~90-105° (if

monoclinic)

Volume (Å³) 1487 1478 ~700-1000 Å³

Key Structural Feature

Strained four-

membered β-lactam

ring fused at the spiro

center.

Distorted envelope

conformation of the

1,3-dioxane ring.[19]

Planar lactam group;

likely envelope or twist

conformation for the

cyclopentane ring.

Structural Insights and Comparison
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The analysis of comparator compounds provides critical insights into what can be expected for

1-Oxa-3-azaspiro[4.4]nonan-2-one.

Spiro Center: The spirocyclic carbon atom is a key feature, enforcing a rigid, non-planar

geometry on the molecule. This rigidity is highly desirable in drug design as it reduces the

entropic penalty upon binding to a target.

Ring Conformation: In Comparator 2, the cyclopentane ring adopts a half-chair or envelope

configuration.[19] We can anticipate a similar non-planar conformation for the cyclopentane

ring in our target molecule. The five-membered oxazolidinone ring is expected to be

relatively planar due to the influence of the C=O double bond and the lone pairs on the

adjacent nitrogen and oxygen atoms.

Intermolecular Interactions: In the solid state, the presence of the lactam N-H group and the

C=O group makes hydrogen bonding a highly probable intermolecular interaction. These

interactions will dictate the crystal packing arrangement. For instance, molecules may form

hydrogen-bonded chains or dimers.

Diagram of Key Structural Features
Caption: Key structural motifs of the 1-oxa-3-azaspiro[4.4]nonane scaffold.

Conclusion
While the definitive crystal structure of 1-Oxa-3-azaspiro[4.4]nonan-2-one remains to be

determined, this guide provides a robust and validated framework for its elucidation. By

following the detailed experimental protocol, researchers can successfully grow single crystals,

collect high-quality diffraction data, and solve the resulting structure. The comparative analysis

with structurally related spirocyclic systems offers a valuable reference point for interpreting the

final structure, particularly regarding ring conformations and intermolecular packing motifs. The

determination of this crystal structure will be a valuable contribution to the fields of medicinal

chemistry and materials science, providing a precise blueprint for future design and

optimization efforts based on this promising molecular scaffold.
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intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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